molecular formula C11H16BrNO3S B2541516 5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide CAS No. 2320515-03-3

5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide

Cat. No.: B2541516
CAS No.: 2320515-03-3
M. Wt: 322.22
InChI Key: VSRVDGQBSBOPMN-UHFFFAOYSA-N
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Description

5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a furan ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a furan derivative, followed by the introduction of the methoxy and methylsulfanyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and methyl iodide (CH3I) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-4-methylpyridine
  • 5-bromo-2-methoxypyridine
  • 5-bromo-2-methoxy-4-methyl-3-nitropyridine

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide is unique due to the presence of the furan ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-15-8(5-6-17-2)7-13-11(14)9-3-4-10(12)16-9/h3-4,8H,5-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVDGQBSBOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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